4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide
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Description
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H14N2O4S2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Biological Activity
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide, also known by its CAS number 919015-73-9, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and an acetylphenyl moiety. Its molecular formula is C14H14N2O3S, indicating a complex structure that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄N₂O₃S |
Molecular Weight | 302.39 g/mol |
CAS Number | 919015-73-9 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound:
- Antibacterial Effects : The compound has been evaluated against various bacterial strains. In vitro tests indicated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effective inhibition against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.21 µM to higher values depending on the specific derivative tested .
- Antifungal Activity : The compound also exhibits antifungal properties, particularly against species of the genus Candida. The growth inhibition zones in agar diffusion assays suggest that it could be a candidate for further development as an antifungal agent .
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines (e.g., HaCat and Balb/c 3T3) revealed that while some derivatives exhibit promising cytotoxic effects, others maintain cell viability at concentrations below 20 µM. This suggests a selective action where the compound could potentially target cancerous cells without affecting normal cells significantly .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : Electron-donating groups such as methyl (-CH₃) enhance anti-proliferative activity compared to electron-withdrawing groups like bromo (-Br) or chloro (-Cl) substituents. This indicates that the electronic nature of substituents plays a crucial role in modulating biological activity .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets such as DNA gyrase and MurD, indicating potential mechanisms through which these compounds exert their antimicrobial effects. Binding energies comparable to known antibiotics suggest that these compounds could serve as leads for new drug development .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Case Study on Antimicrobial Activity : A study reported that thiazole derivatives exhibited significant antibacterial effects, with some derivatives showing MIC values as low as 0.21 µM against Pseudomonas aeruginosa. This highlights the potential for further exploration of thiophene-based compounds in antimicrobial therapy .
- Cytotoxicity in Cancer Cells : Another study illustrated that certain derivatives displayed selective cytotoxicity in B16F10 murine melanoma cells while maintaining low toxicity in normal cells at similar concentrations, suggesting therapeutic potential in oncology applications .
Properties
IUPAC Name |
4-[(3-acetylphenyl)sulfamoyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8(17)10-4-3-5-11(6-10)16-22(19,20)13-7-12(14(15)18)21-9(13)2/h3-7,16H,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXBKCPFGKCYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.